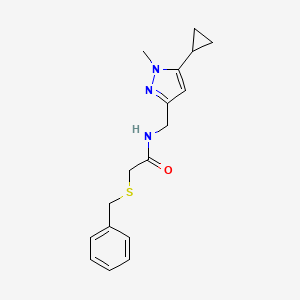![molecular formula C17H19FN4O2 B2711523 [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone CAS No. 2380142-99-2](/img/structure/B2711523.png)
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been explored in several studies.
Wissenschaftliche Forschungsanwendungen
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone has been studied for its potential applications in several areas of scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have activity against certain types of cancer cells, and may have potential as a chemotherapeutic agent.
Another area of interest is in the study of the central nervous system. [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone has been shown to have activity as a dopamine receptor antagonist, and may have potential in the treatment of certain neurological disorders.
Wirkmechanismus
The mechanism of action of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone is not fully understood, but several studies have suggested that it may act as a dopamine receptor antagonist. This compound has been shown to bind to dopamine receptors in the brain, which may lead to a decrease in dopamine signaling and activity.
Biochemical and Physiological Effects
[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone has been shown to have several biochemical and physiological effects. In vitro studies have suggested that this compound may have activity against certain types of cancer cells, and may induce apoptosis in these cells.
In addition, this compound has been shown to have activity as a dopamine receptor antagonist, which may lead to a decrease in dopamine signaling and activity in the brain. This may have potential implications for the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone is that it has been shown to have activity against certain types of cancer cells. This may make it a useful compound for the development of new chemotherapeutic agents.
However, there are also limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, the compound may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone. One area of interest is in further exploring its mechanism of action, and identifying potential targets for drug development.
In addition, this compound may have potential applications in the treatment of neurological disorders, and further research is needed to explore this possibility. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential limitations or drawbacks to its use in scientific research.
Synthesemethoden
The synthesis method for [4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone involves several steps. The first step is the preparation of 4-(5-Ethylpyrimidin-2-yl)oxypiperidine, which is then reacted with 5-fluoropyridine-3-carboxaldehyde to form the desired compound. The reaction is typically carried out in the presence of a catalyst and under carefully controlled conditions to ensure high yield and purity.
Eigenschaften
IUPAC Name |
[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-2-12-8-20-17(21-9-12)24-15-3-5-22(6-4-15)16(23)13-7-14(18)11-19-10-13/h7-11,15H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGBWGZKQLIWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-{[1-(5-fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methylphenyl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2711441.png)
![N-[4-(Aminomethyl)phenyl]-4-ethoxybenzamide](/img/structure/B2711443.png)
![2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2711444.png)

![4-amino-N-isopropyl-5-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2711446.png)
![5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2711447.png)

![2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2711452.png)
![4-Chloro-2-[(2-morpholinoethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2711454.png)
![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)furan-2-carboxamide](/img/structure/B2711455.png)

![[1-(Naphthalen-1-ylamino)-1-oxopropan-2-yl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2711459.png)

